1-(Allyloxy)-3-aminopropan-2-ol
Description
1-(Allyloxy)-3-aminopropan-2-ol is a secondary alcohol featuring an allyloxy group (-O-CH₂-CH=CH₂) at the 1-position and an amino group (-NH₂) at the 3-position of the propan-2-ol backbone. Its molecular formula is C₆H₁₃NO₂, and it serves as a versatile intermediate in organic synthesis, particularly in the preparation of β-blockers and hydrogels. Key spectral characteristics include ¹H NMR signals at δ = 5.20 ppm (H-1) and 5.85 ppm (H-2) for the allyloxy protons, with a 2:1 integration ratio for CH₂= and CH= groups .
Properties
CAS No. |
6967-44-8 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-amino-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C6H13NO2/c1-2-3-9-5-6(8)4-7/h2,6,8H,1,3-5,7H2 |
InChI Key |
CBTJEAMLAOXIEA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Propanol Backbone
Key Observations :
- Allyl vs. Aryloxy Groups: Allyloxy derivatives (e.g., this compound) exhibit lower hydrophobicity compared to aryloxy-substituted analogues (e.g., 1,3-bis(aryloxy)propan-2-ol), impacting solubility and biological activity .
- Pharmacological Activity: Introduction of isopropylamino (Oxprenolol) or methoxyphenoxy groups () enhances adrenoceptor binding affinity, whereas allyloxy groups are more common in polymer chemistry .
Key Observations :
- Epoxide Reactivity: Allyloxy-propanol derivatives are often synthesized via epoxide intermediates, with yields influenced by steric and electronic effects of substituents (e.g., 28.3% for phenylsulfonyl vs. >70% for ketone derivatives) .
- Scalability : Aryloxy derivatives (e.g., 1,3-bis(aryloxy)propan-2-ol) are synthesized in high yields under mild conditions, favoring industrial applications .
Key Observations :
- Adrenolytic Activity: Oxprenolol’s isopropylamino group and o-allyloxyphenoxy substituent are critical for β-blockade, while methoxyindolyloxy derivatives () show α-adrenoceptor effects .
- Antiparasitic Potential: 1,3-Bis(aryloxy)propan-2-ol derivatives demonstrate antileishmanial activity, suggesting that bulky aryl groups enhance efficacy against parasites .
Physicochemical and Spectroscopic Comparisons
- ¹H NMR Shifts: Allyloxy protons: 5.20–5.85 ppm (consistent across analogues) . Amino protons: Typically broad signals at δ = 1.5–3.0 ppm, varying with substitution .
- Melting Points :
- Sulfonyl derivatives (e.g., 1-(allyloxy)-3-(phenylsulfonyl)propan-2-one) are oils, while aryloxy analogues (e.g., 1,3-bis(aryloxy)propan-2-ol) are solids due to increased crystallinity .
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